N,2-dimethylbenzo[d]oxazol-6-amine
Description
N,2-Dimethylbenzo[d]oxazol-6-amine (CAS: 1628416-47-6) is a substituted benzoxazole derivative characterized by methyl groups at the N- and 2-positions of the heterocyclic ring. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol . The compound is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Limited commercial availability (discontinued in some suppliers’ catalogs) underscores its specialized applications .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,2-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3 |
InChI Key |
LPTMUONFQVENTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Properties
N,2-Dimethylbenzo[d]oxazol-6-amine can be synthesized through several methods, often involving the cyclization of 2-aminophenols or related precursors. The general synthetic route includes:
- Starting Materials : 2-Aminophenol, methylating agents.
- Reaction Conditions : Common solvents include ethanol or acetonitrile, often in the presence of acid or base catalysts.
The compound exhibits properties typical of benzoxazole derivatives, including stability under various conditions and the ability to undergo further functionalization.
Biological Activities
This compound has been investigated for its biological activities, particularly in medicinal chemistry. Key findings include:
- Anticancer Properties : Similar compounds have shown promising results in inhibiting tumor growth. For instance, derivatives of benzoxazole have been evaluated for their effects on cervical cancer cells, demonstrating significant anti-proliferative activity against HeLa cells .
- Antimicrobial Activity : Studies suggest that benzoxazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various contexts:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Inhibition of tumor growth and induction of apoptosis in cancer cells |
| Infection Control | Development of new antimicrobial agents |
| Neurological Disorders | Possible interactions with neurotransmitter systems |
Case Study: Cancer Treatment
A study focusing on related compounds demonstrated that certain benzoxazole derivatives could significantly inhibit the growth of cervical cancer cells while sparing normal cells from toxicity. This highlights the potential for this compound as a targeted therapeutic agent .
Industrial Applications
In addition to its medicinal uses, this compound has applications in materials science:
- Polymer Development : Its chemical structure allows it to be used as a building block for synthesizing advanced materials.
- Dyes and Pigments : The compound's unique properties make it suitable for developing dyes with specific colorimetric responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Halogenation (e.g., 5-Cl in 1820717-50-7) enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution . Aromatic substituents (e.g., 3-Cl-phenyl in 1266689-60-4) improve lipophilicity, which may enhance membrane permeability .
Preparation Methods
Catalytic Oxidative Amination
A prominent strategy involves the nBuNI-catalyzed coupling of 2-methylbenzoxazole with trimethylamine under microwave irradiation. The reaction employs tert-butyl hydroperoxide (TBHP) as an oxidant and acetic acid (AcOH) as a proton donor in acetonitrile solvent. Key steps include:
-
Activation of benzoxazole : Protonation of the benzoxazole nitrogen enhances electrophilicity at the C2 position.
-
Nucleophilic attack : Trimethylamine reacts with the activated intermediate, forming a transient ammonium species.
-
Oxidative aromatization : TBHP facilitates the elimination of water, yielding the dimethylated product.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Tetrabutylammonium iodide (10 mol%) |
| Oxidant | TBHP (2.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 100°C (microwave) |
| Time | 20 minutes |
| Yield | 45–69% (substrate-dependent) |
This method is notable for its rapid reaction time and compatibility with electron-donating and withdrawing substituents on the benzoxazole ring. However, steric hindrance from bulkier amines reduces efficiency, necessitating precise stoichiometric control.
Sequential Reduction and Methylation of Nitro Precursors
An alternative route involves the synthesis of 2-methylbenzo[d]oxazol-6-amine followed by N-methylation. This two-step process offers flexibility in optimizing each stage independently.
Reduction of 6-Nitro-2-methylbenzoxazole
The nitro group at the 6-position of 2-methylbenzoxazole is reduced to an amine using iron powder in the presence of ammonium chloride. This method, conducted in a methanol-water solvent system at 70°C, achieves yields exceeding 85%.
Mechanistic Insights
-
Nitro reduction : Fe acts as a reducing agent, transferring electrons to the nitro group via a single-electron transfer (SET) mechanism.
-
Acid mediation : NHCl generates HCl in situ, protonating intermediates and preventing over-reduction to hydroxylamine derivatives.
Optimized Parameters
| Parameter | Value |
|---|---|
| Reducing agent | Iron powder (3.6 equiv) |
| Additive | NHCl (10.1 equiv) |
| Solvent | MeOH:HO (3:2) |
| Temperature | 70°C |
| Time | 2–4 hours |
| Yield | 83–85% |
N-Methylation of 2-Methylbenzo[d]oxazol-6-amine
The resultant amine undergoes reductive methylation using formaldehyde and sodium cyanoborohydride (NaBHCN) in methanol. This step proceeds via imine formation followed by borohydride reduction, achieving 79% yield after chromatographic purification.
Critical Considerations
-
pH control : The reaction requires mildly acidic conditions (pH 6–7) to stabilize the intermediate imine.
-
Stoichiometry : Excess formaldehyde (8.0 equiv) ensures complete methylation of the primary amine.
Reaction Profile
| Parameter | Value |
|---|---|
| Methylating agent | Formaldehyde (37% aqueous) |
| Reducing agent | NaBHCN (2.0 equiv) |
| Solvent | Methanol |
| Temperature | Ambient (25°C) |
| Time | 36 hours |
| Yield | 79% |
Comparative Analysis of Synthetic Routes
The two methodologies exhibit distinct advantages and limitations:
Table 1: Method Comparison
| Criterion | Direct Amination | Sequential Reduction-Methylation |
|---|---|---|
| Step count | One-pot | Two-step |
| Yield | Moderate (45–69%) | High (79–85%) |
| Scalability | Limited by microwave capacity | Amenable to batch processing |
| Byproducts | Minimal | Requires nitro precursor synthesis |
| Functional tolerance | Broad | Sensitive to reducible groups |
The direct amination route is ideal for rapid library synthesis but suffers from moderate yields. In contrast, the sequential approach offers higher purity and scalability, making it preferable for industrial applications.
Mechanistic and Spectroscopic Validation
Structural confirmation of this compound relies on advanced spectroscopic techniques:
Q & A
Q. What are the optimized synthetic routes for N,2-dimethylbenzo[d]oxazol-6-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with thiocyanates or carbonyl reagents under acidic conditions. For example, describes a procedure where 2-methylbenzo[d]oxazol-6-amine derivatives are synthesized via nitration and substitution reactions, achieving high yields (100%) using General Procedure A with CDCl₃ for NMR characterization . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Bromine/glacial acetic acid systems (as in ) promote thiazole ring formation .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for intermediate stability.
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : provides δ values for aromatic protons (e.g., δ 7.75 ppm for J = 8.4 Hz coupling) and quaternary carbons (δ 165.5 ppm for oxazole C=O), critical for confirming substituent positions .
- X-ray crystallography : Programs like SHELXL () refine crystal structures, resolving ambiguities in bond angles and torsional strain. For example, highlights fused benzene-oxazole ring systems with fluorine substituents, validated via SHELX-based refinement .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound analogs?
- Methodological Answer : Competing pathways (e.g., over-nitration or dimerization) arise from reagent stoichiometry or temperature fluctuations. For instance, notes hydrazine-mediated cyclization can lead to hydrazone byproducts if reaction times exceed 2 hours . Mitigation strategies:
- Kinetic monitoring : Use TLC (Rf = 0.5 in ethyl acetate/hexane) to track intermediate conversion.
- Computational modeling : Predict intermediates using DFT (density functional theory) to optimize pathways.
Q. How should researchers address contradictions in bioactivity data for structurally similar benzo[d]oxazole derivatives?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line sensitivity) or impurities. emphasizes iterative data triangulation:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols.
- HPLC-MS purity validation : Ensure >95% compound purity (’s internal standards like AOZ-d4 ensure analytical rigor) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. ’s structural data (bond lengths/angles) serve as input for simulations .
- Docking studies : Use AutoDock Vina to assess interactions with biological targets (e.g., kinases) for drug design.
Q. How can researchers optimize Suzuki-Miyaura cross-coupling for benzo[d]oxazole-6-amine derivatives?
- Methodological Answer : highlights boronic ester intermediates (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine) for coupling. Key parameters:
- Catalyst : Pd(PPh₃)₄ (1 mol%) in THF/H₂O (3:1).
- Temperature : 60°C for 12 hours maximizes aryl-aryl bond formation .
Data Analysis and Validation
Q. What strategies validate the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- Dose-response curves : Use IC₅₀ values from triplicate experiments (’s apoptosis assays for quinazoline derivatives provide a template) .
- Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects.
Q. How do solvent and pH affect the stability of this compound in long-term storage?
- Methodological Answer :
- Accelerated stability studies : Store samples in DMSO-d₆ () at 4°C and monitor degradation via LC-MS over 6 months .
- pH dependence : Avoid basic conditions (pH > 8) to prevent oxazole ring hydrolysis (’s safety protocols for similar heterocycles) .
Specialized Methodological Challenges
Q. What analytical techniques resolve spectral overlaps in crowded regions of NMR spectra for substituted benzo[d]oxazoles?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., δ 7.2–7.8 ppm) using ’s J-coupling data .
- Dynamic NMR : Vary temperature (25–60°C) to decouple exchange-broadened signals.
Q. How can researchers design novel this compound derivatives with enhanced fluorescence properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
